molecular formula C11H15FN2O B1450752 5-Amino-4-fluoro-2-methyl-N-propylbenzamide CAS No. 1881414-75-0

5-Amino-4-fluoro-2-methyl-N-propylbenzamide

Cat. No. B1450752
M. Wt: 210.25 g/mol
InChI Key: PERNMUMLJWQQFG-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methyl-N-propylbenzamide, commonly referred to as AFMNPB, is a novel compound with potential applications in a variety of scientific fields. It is a white crystalline solid with a melting point of approximately 80 degrees Celsius and a boiling point of approximately 150 degrees Celsius. AFMNPB is a valuable compound due to its unique properties, which make it suitable for a number of applications. This article will discuss the synthesis method of AFMNPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial Activities

Research on fluorobenzamides, including those with similar structural features to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, has shown promising antimicrobial properties. For instance, Desai et al. (2013) investigated the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine derivatives. The presence of a fluorine atom in the benzoyl group significantly enhanced antimicrobial efficacy against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Neuroimaging and Receptor Binding Studies

Fluorinated benzamides are also explored in the development of receptor ligands for neuroimaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT). Studies like those by Audenaert et al. (2004) and Catafau et al. (2006) have utilized fluorobenzamide derivatives as ligands to investigate receptor bindings in various neurological conditions, providing insights into brain functions and potential for diagnosing mental health disorders (Audenaert et al., 2004), (Catafau et al., 2006).

Synthetic Methodologies

The synthesis and characterization of fluorinated benzamides, including those structurally related to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, contribute to advancements in synthetic chemistry. Studies on the synthesis of related compounds provide valuable methodologies for the preparation of fluorinated pharmaceuticals and materials with enhanced properties. For example, the work by Groendyke et al. (2016) on iron-catalyzed, fluoroamide-directed C-H fluorination highlights a mild approach to incorporating fluorine into organic molecules, which could be applicable to the synthesis of 5-Amino-4-fluoro-2-methyl-N-propylbenzamide and similar compounds (Groendyke, AbuSalim, & Cook, 2016).

properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNMUMLJWQQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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